molecular formula C6H14ClNO B7887530 Piperidin-1-ium-4-ylmethanol;chloride

Piperidin-1-ium-4-ylmethanol;chloride

Cat. No.: B7887530
M. Wt: 151.63 g/mol
InChI Key: CPQFGECQYJPNCI-UHFFFAOYSA-N
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Description

Piperidin-1-ium-4-ylmethanol;chloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including Piperidin-1-ium-4-ylmethanol;chloride, typically involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This process converts pyridine into piperidine, which can then be further modified to produce various derivatives . Another method involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol .

Industrial Production Methods

Industrial production of piperidine derivatives often employs catalytic hydrogenation due to its efficiency and cost-effectiveness. The reaction conditions typically involve high pressure and temperature to ensure complete conversion of pyridine to piperidine .

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-ium-4-ylmethanol;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperidine derivatives can produce piperidinones, while reduction can yield various substituted piperidines .

Scientific Research Applications

Piperidin-1-ium-4-ylmethanol;chloride has numerous scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Piperidin-1-ium-4-ylmethanol;chloride involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to inhibit certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Piperidin-1-ium-4-ylmethanol;chloride can be compared with other piperidine derivatives, such as:

This compound is unique due to its specific structure and the resulting biological activities and pharmacological properties.

Properties

IUPAC Name

piperidin-1-ium-4-ylmethanol;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c8-5-6-1-3-7-4-2-6;/h6-8H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQFGECQYJPNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH2+]CCC1CO.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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